alpha-Methyltryptamine

Description

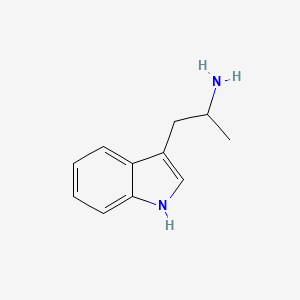

Alpha-methyltryptamine (AMT), chemically designated as 1-(1H-indol-3-yl)propan-2-amine (C₁₁H₁₄N₂), is a synthetic tryptamine derivative first developed in the 1960s as an antidepressant (INDOPAN) but later withdrawn due to toxicity concerns . Structurally, it features an indole ring linked to an α-methylated ethylamine side chain, enabling interactions with monoamine neurotransmitters. AMT exhibits serotonergic, dopaminergic, and noradrenergic activity, functioning as a monoamine oxidase inhibitor (MAOI), serotonin-norepinephrine-dopamine releasing agent (SNDRA), and reuptake inhibitor . These properties confer stimulant and hallucinogenic effects, with a duration of 12–24 hours .

AMT gained notoriety as a recreational psychedelic in the 2000s due to internet availability, leading to its classification as a Schedule I controlled substance in the U.S. in 2003 following fatal intoxications . Acute toxicity includes hyperthermia, seizures, anxiety, and severe depressive symptoms, with documented fatalities at blood concentrations >2.0 mg/L .

Structure

3D Structure

Properties

IUPAC Name |

1-(1H-indol-3-yl)propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2/c1-8(12)6-9-7-13-11-5-3-2-4-10(9)11/h2-5,7-8,13H,6,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSQQQURBVYWZKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CNC2=CC=CC=C21)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

5118-26-3 (monoacetate), 66654-22-6 (mesylate), 879-36-7 (mono-hydrochloride) | |

| Record name | Indopan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000299263 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00861850 | |

| Record name | 1-(1H-Indol-3-yl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00861850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

299-26-3, 304-54-1 | |

| Record name | (±)-α-Methyltryptamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=299-26-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indopan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000299263 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indole, 3-(2-aminopropyl)-, (+-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000304541 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indopan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01446 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Indopan | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97069 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(1H-Indol-3-yl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00861850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-3-(2-aminopropyl)indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.522 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | INDOPAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BIK35ACJ0Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

98-100 °C | |

| Record name | Indopan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01446 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Preparation Methods

The synthesis of Indopan involves several steps. One common method is the condensation of 3-dimethylaminomethylindole (gramine) with nitroethane to form 3-(2’-nitropropyl)indole, which is then reduced to alpha-methyltryptamine . The reaction conditions include the use of dimethyl sulfate and sodium ethoxide as catalysts in an ethanolic medium . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized conditions for higher yields.

Chemical Reactions Analysis

Indopan undergoes various chemical reactions, including:

Oxidation: Indopan can be oxidized to form different derivatives.

Reduction: The reduction of 3-(2’-nitropropyl)indole to alpha-methyltryptamine is a key step in its synthesis.

Substitution: Indopan can undergo substitution reactions to form various analogs and derivatives.

Common reagents used in these reactions include dimethyl sulfate, sodium ethoxide, and Raney nickel for catalytic hydrogenation . Major products formed from these reactions include this compound and its derivatives .

Scientific Research Applications

Pharmacological Properties

1. Mechanism of Action

Alpha-Methyltryptamine acts primarily as a serotonin receptor agonist, particularly at the 5-HT2A receptor. It also functions as a reuptake inhibitor and releasing agent for serotonin, norepinephrine, and dopamine. The pharmacodynamics of α-MT indicate its potential for both stimulant and hallucinogenic effects, depending on the dosage administered .

| Compound | Monoamine Release (EC50, nM) | 5-HT2A Receptor Agonism |

|---|---|---|

| Serotonin | 44 | ND |

| Dopamine | >10,000 | ND |

| Norepinephrine | >10,000 | ND |

2. In Vitro Studies

Recent studies have highlighted the monoamine oxidase inhibition potential of α-MT and its analogs. Research indicates that α-MT is a competitive inhibitor of monoamine oxidase A (MAO-A), with implications for its serotonergic and adrenergic effects. The IC50 values for α-MT and its analogs demonstrate significant inhibition capabilities, suggesting clinical relevance in assessing toxic risks associated with new psychoactive substances .

Toxicological Insights

1. Overdose Cases

α-MT has been implicated in several overdose fatalities across Europe and the United States. Analytical toxicology plays a crucial role in identifying metabolite biomarkers in biological samples to confirm α-MT use in clinical and forensic contexts. Metabolites such as hydroxy-α-MT and N-acetyl-α-MT have been identified as reliable indicators of consumption .

2. Case Study: Metabolite Profiling

A recent study involved the identification of α-MT metabolites in pooled human hepatocyte incubations and postmortem samples from an overdose case. This research utilized liquid chromatography high-resolution tandem mass spectrometry (LC-HRMS/MS) to identify nine metabolites in vitro and additional metabolites found in urine samples .

Behavioral Effects

1. Stimulant vs. Hallucinogenic Effects

Research indicates that lower doses of α-MT produce stimulant effects, while higher doses lead to hallucinogenic experiences. Animal studies have demonstrated that α-MT can induce discriminative stimulus effects similar to those observed with other psychoactive substances .

Clinical Applications

1. Potential Therapeutic Uses

While primarily known for its psychoactive effects, α-MT's initial development as an antidepressant suggests potential therapeutic applications in treating mood disorders. Its balanced reuptake inhibition across key monoamines positions it as a candidate for further exploration in psychopharmacology .

Mechanism of Action

Indopan acts as a relatively balanced reuptake inhibitor and releasing agent of the main three monoamines: serotonin, norepinephrine, and dopamine . It also acts as a non-selective serotonin receptor agonist . Additionally, Indopan has been shown to be a reversible inhibitor of the enzyme monoamine oxidase (MAO) both in vitro and in vivo . This mechanism of action contributes to its stimulant and psychoactive effects.

Comparison with Similar Compounds

Table 1: Comparative Profile of AMT and Related Tryptamines

| Compound | Chemical Class | Key Mechanisms | Duration (Hours) | Psychoactive Effects | Toxicity Risks | Legal Status (U.S.) |

|---|---|---|---|---|---|---|

| AMT | α-Methyltryptamine | MAOI, SNDRA, 5-HT/DA/NE receptor agonist | 12–24 | Hallucinations, stimulation, mood elevation | Hyperthermia, seizures, fatalities | Schedule I |

| AET (α-Ethyltryptamine) | α-Ethyltryptamine | SRA (serotonin releasing agent), weak MAOI | 8–12 | Euphoria, mild hallucinations | Hypertension, tachycardia | Schedule I |

| 5-MeO-DMT | 5-Methoxy-tryptamine | 5-HT₁A/₂A agonist | 1–2 | Intense visual/auditory hallucinations | Respiratory distress, panic attacks | Schedule I |

| 5-MeO-DiPT (Foxy Methoxy) | N,N-Diisopropyltryptamine | 5-HT₂ agonist | 4–6 | Tactile enhancement, euphoria | Nausea, paranoia | Schedule I |

| DMT | N,N-Dimethyltryptamine | 5-HT₂A agonist | 0.5–1 | Rapid-onset immersive hallucinations | Hypertension, psychological distress | Schedule I |

Mechanistic and Clinical Differences

MAO Inhibition : AMT uniquely inhibits MAO enzymes, prolonging its effects and increasing risks of serotonin syndrome when combined with serotonergic drugs (e.g., SSRIs) . In contrast, DMT and 5-MeO-DMT lack MAOI activity and are rapidly metabolized .

Receptor Specificity : While AMT broadly interacts with 5-HT, DA, and NE systems, 5-MeO-DMT shows high selectivity for 5-HT₁A receptors, producing shorter but more intense hallucinations .

Stimulant vs. Psychedelic Effects: AMT and AET exhibit stimulant properties via dopamine/norepinephrine release, whereas DMT and 5-MeO-DiPT are primarily hallucinogenic .

Toxicity : AMT’s MAOI activity correlates with severe outcomes like hyperthermia (≥40°C) and fatal serotonin toxicity, unlike the milder cardiovascular risks of AET .

Metabolic and Pharmacokinetic Profiles

- AMT : Metabolized via 6-hydroxylation (CYP450) and excreted as glucuronide conjugates. MAO inhibition extends its half-life to ~12 hours .

- DMT : Rapidly inactivated by MAO-A, necessitating parenteral administration or co-ingestion with MAOIs (e.g., in ayahuasca) .

- 5-MeO-DiPT : Metabolized to inactive sulfates, contributing to shorter duration .

Research Findings and Clinical Implications

User Reports: AMT users describe dose-dependent effects: 10–30 mg (stimulation), 30–50 mg (hallucinations), and >50 mg (dysphoria, paranoia) . Adverse events include prolonged hallucinations (≥24 hours) and post-acute depressive episodes .

Fatalities : AMT overdose (2.0 mg/L in blood) caused death via hyperthermia and multi-organ failure in a 2003 case .

Therapeutic Potential: Despite risks, AMT’s MAOI properties are being re-explored for treatment-resistant depression, though safety concerns limit clinical use .

Biological Activity

Alpha-Methyltryptamine (α-MT) is a synthetic compound belonging to the tryptamine family, recognized for its psychoactive properties. It has been studied for its hallucinogenic and stimulant effects, as well as its metabolic pathways and potential toxicity. This article explores the biological activity of α-MT through various studies, case reports, and metabolite profiling.

α-MT is an indole derivative structurally related to serotonin and other tryptamines. Its chemical structure allows it to interact with serotonin receptors, particularly the 5-HT2A receptor, which is implicated in its hallucinogenic effects. Studies have demonstrated that α-MT can induce significant changes in behavior and perception by modulating serotonin pathways in the brain.

Metabolism of this compound

Research has identified several metabolites of α-MT through various analytical techniques. A study involving human hepatocyte incubations and postmortem samples revealed nine metabolites in vitro and eight additional metabolites in urine from overdose cases. Key metabolic transformations include:

- Hydroxylation

- O-sulfation

- O-glucuronidation

- N-acetylation

These findings suggest that α-MT undergoes extensive metabolism, which complicates detection in clinical settings. The primary metabolites identified as biomarkers for α-MT use include hydroxy-α-MT glucuronide and N-acetyl-α-MT, which can be detected in urine and blood samples .

Case Studies of Toxicity

Several case studies highlight the acute toxicity associated with α-MT use. A notable case reported the first known death from α-MT intoxication in 2003, where a young college student experienced severe hallucinations before succumbing to overdose. Toxicological analysis revealed high concentrations of α-MT in various biological samples, including blood (2.0 mg/L) and liver tissue (24.7 mg/kg) .

Another study indicated that users frequently reported adverse effects such as acute mental health disturbances, seizures, and stimulant-like symptoms when using α-MT compared to other new psychoactive substances (NPS) like mephedrone .

Comparative Analysis of Biological Effects

A comparative analysis of α-MT with other tryptamines reveals distinct biological activities:

| Compound | Main Effects | Toxicity Reports |

|---|---|---|

| This compound (α-MT) | Hallucinogenic, stimulant | Acute mental health disturbances, seizures |

| 5-MeO-AMT | Hallucinogenic | Lower potential for abuse reported |

| DMT | Strong hallucinogen | Less documented toxicity |

Q & A

Q. What experimental methodologies are recommended for characterizing AMT's pharmacological profile in vitro?

To assess AMT's receptor interactions, employ competitive binding assays using radiolabeled ligands (e.g., 5-HT₁A, 5-HT₂A, and TAAR1 receptors) in transfected cell lines. Combine this with functional activity tests (e.g., cAMP accumulation or calcium flux assays) to differentiate agonist/antagonist effects. For metabolic stability, use human liver microsomes (HLMs) to quantify phase I metabolism via CYP450 isoforms (e.g., CYP2D6, CYP3A4) . Validate findings with LC-MS/MS to identify metabolites .

Q. How can researchers address discrepancies in AMT's reported acute toxicity across species?

Cross-species variability in toxicity (e.g., LD₅₀ differences between rodents and primates) requires interspecies scaling models (e.g., allometric equations) and in vitro-to-in vivo extrapolation (IVIVE). Prioritize human-derived hepatocyte models to assess metabolic activation of toxic intermediates. Case reports of human fatalities (e.g., serotonin syndrome) should inform dose thresholds in animal studies .

Q. What analytical techniques are most reliable for quantifying AMT in biological matrices?

Use gas chromatography-mass spectrometry (GC-MS) with derivatization for high sensitivity in urine or blood. For complex matrices, liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) provides specificity. Validate methods per FDA guidelines (precision <15% RSD, accuracy 85–115%) and include deuterated internal standards (e.g., AMT-d₃) to correct for matrix effects .

Advanced Research Questions

Q. How can conflicting data on AMT's metabolic pathways be resolved?

Discrepancies between in vitro microsomal studies (e.g., predominant N-demethylation) and in vivo rodent models (e.g., hydroxylation) necessitate interspecies enzyme kinetic comparisons . Apply recombinant CYP450 isoforms to identify human-specific pathways. Use knockout animal models (e.g., CYP2D6-null mice) to isolate metabolic contributions .

Q. What strategies optimize AMT's receptor interaction studies to account for biased agonism?

Employ signaling pathway-specific assays (e.g., β-arrestin recruitment vs. G-protein activation) to detect biased signaling at 5-HT₂A receptors. Pair this with computational molecular docking simulations to predict binding poses. Validate findings using conditional knockout models (e.g., 5-HT₂A⁻/⁻ mice) in behavioral assays .

Q. How should researchers design epidemiological studies to address gaps in AMT's global harm data?

Triangulate toxicology databases (e.g., Poison Control Centers), forensic case reports , and Internet snapshot surveys (e.g., dark web marketplace monitoring) to capture prevalence. Use spatiotemporal analysis to correlate AMT availability with hospitalization trends. Collaborate with international agencies (e.g., WHO, EMCDDA) to standardize reporting .

Q. What experimental controls are critical when studying AMT's neurotoxic potential?

Include serotonin transporter (SERT) inhibitors (e.g., fluoxetine) to differentiate direct neurotoxicity from serotonin syndrome. Assess oxidative stress markers (e.g., lipid peroxidation, glutathione levels) in neuronal cultures. Validate in vivo using microdialysis to measure extracellular serotonin in rodent brains post-AMT exposure .

Methodological Best Practices

- Data Contradiction Analysis : Use meta-regression to harmonize disparate toxicity data, adjusting for variables like purity (e.g., AMT vs. adulterants) .

- Ethical Compliance : For human data, adhere to Declaration of Helsinki standards; anonymize case reports to protect patient identities .

- Statistical Rigor : Predefine significance thresholds (e.g., p < 0.01 with Bonferroni correction) to mitigate Type I errors in receptor studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.